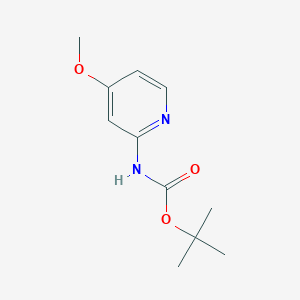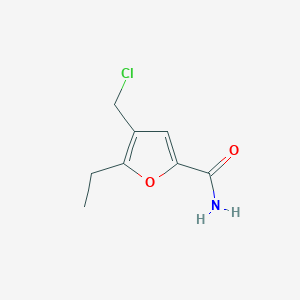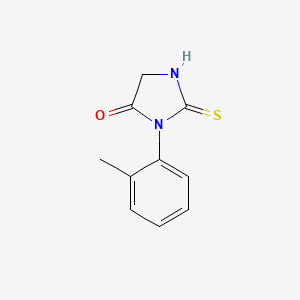
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, also known as ZM-447439, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anti-cancer drug. This compound has shown promising results in pre-clinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Structural Analysis and Reactivity
- Research has elucidated the stereochemical peculiarities of related compounds through X-ray structural analysis, highlighting their potential in synthesizing heterocyclic compounds. Such studies are crucial for understanding the molecular configuration and reactivity, laying the groundwork for further synthetic applications (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
- The chemical reactivity of similar γ-ketoacid derivatives has been explored, leading to the formation of heterocyclic compounds with potential pharmacological activities. These findings are significant for the development of new therapeutic agents (Salem et al., 2014).
- Another study focused on the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which revealed a series of compounds with expected antibacterial activities. This underscores the compound's utility as a starting material for creating bioactive molecules (El-Hashash et al., 2015).
Biological Activities
- The synthesis and antimicrobial activity of novel heterocyclic compounds via Michael addition involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been documented. These studies highlight the potential of these compounds in developing new antimicrobial agents (El-Hashash et al., 2014).
- Ytterbium triflate catalyzed microwave-assisted synthesis of 3-acylacrylic acid building blocks from derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid has been developed. This efficient general protocol opens new avenues for the fast preparation of biologically active compounds (Tolstoluzhsky et al., 2008).
Propriétés
IUPAC Name |
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFTKXWJQFGLI-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)












